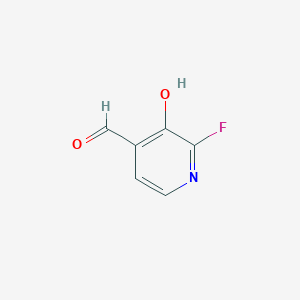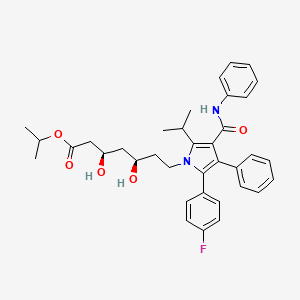
Atorvastatin Isopropyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atorvastatin Isopropyl Ester is a derivative of atorvastatin, a well-known statin used to lower cholesterol levels in the body Statins, including atorvastatin, work by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the production of cholesterol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin Isopropyl Ester typically involves the esterification of atorvastatin with isopropyl alcohol. The process can be carried out using various catalysts and under different conditions. One common method involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-purity reagents and solvents is essential to ensure the quality of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the ester in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Atorvastatin Isopropyl Ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the isopropyl group with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used
Applications De Recherche Scientifique
Atorvastatin Isopropyl Ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studies have explored its effects on lipid metabolism and its potential as a lipid-lowering agent.
Medicine: Research is ongoing to investigate its potential therapeutic benefits in treating hyperlipidemia and cardiovascular diseases.
Industry: It is used in the development of pharmaceutical formulations and as a reference standard in quality control processes
Mécanisme D'action
Atorvastatin Isopropyl Ester exerts its effects by inhibiting the enzyme HMG-CoA reductase, similar to atorvastatin. This inhibition reduces the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By lowering cholesterol levels, it helps reduce the risk of cardiovascular diseases. The compound primarily targets the liver, where it decreases hepatic cholesterol production and increases the uptake of low-density lipoprotein (LDL) from the bloodstream .
Comparaison Avec Des Composés Similaires
Atorvastatin: The parent compound, widely used as a cholesterol-lowering drug.
Simvastatin: Another statin with a similar mechanism of action.
Rosuvastatin: Known for its high potency and efficacy in lowering cholesterol levels
Uniqueness: Atorvastatin Isopropyl Ester is unique due to its esterified form, which may offer different pharmacokinetic properties compared to its parent compound. This modification can potentially enhance its stability, solubility, and bioavailability, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C36H41FN2O5 |
|---|---|
Poids moléculaire |
600.7 g/mol |
Nom IUPAC |
propan-2-yl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C36H41FN2O5/c1-23(2)34-33(36(43)38-28-13-9-6-10-14-28)32(25-11-7-5-8-12-25)35(26-15-17-27(37)18-16-26)39(34)20-19-29(40)21-30(41)22-31(42)44-24(3)4/h5-18,23-24,29-30,40-41H,19-22H2,1-4H3,(H,38,43)/t29-,30-/m1/s1 |
Clé InChI |
OAXYMQWHRMFLAR-LOYHVIPDSA-N |
SMILES isomérique |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OC(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
SMILES canonique |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


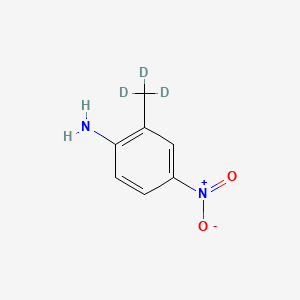
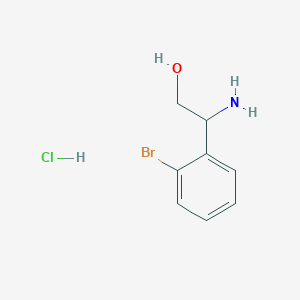
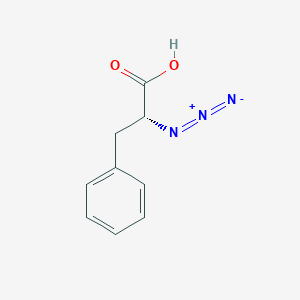
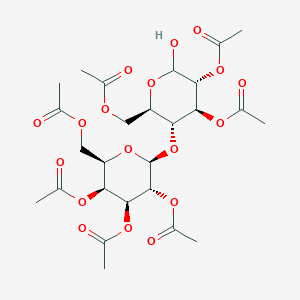
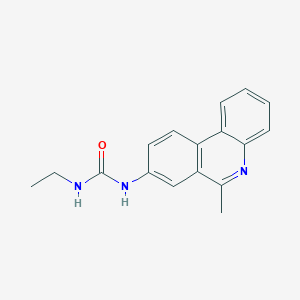
![1-Chloropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B15296212.png)
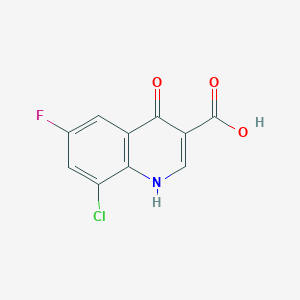
![1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B15296226.png)
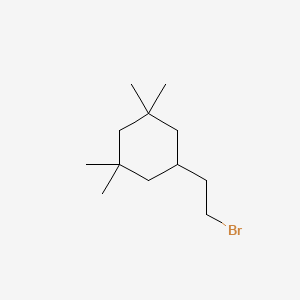
![2-(Chloromethyl)pyrido[3,2-d]pyrimidin-4(3h)-one](/img/structure/B15296234.png)
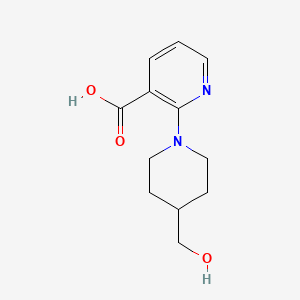
![2-Azaspiro[3.3]heptan-5-one, 4-methylbenzene-1-sulfonic acid](/img/structure/B15296256.png)
![[1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride](/img/structure/B15296266.png)
